3-Amino-5-bromopyridine-2-carbonitrile
Overview
Description
3-Amino-5-bromopyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyridine-2-carbonitrile typically involves the bromination of 3-amino-2-pyridinecarbonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Amino-5-bromopyridine-2-carbonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while the nitrile group can be reduced to form amines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-amino-5-alkoxypyridine-2-carbonitrile or 3-amino-5-thiopyridine-2-carbonitrile can be formed.
Oxidation Products: Nitro or nitroso derivatives of the amino group.
Reduction Products: Amines or amides derived from the nitrile group.
Scientific Research Applications
Chemistry: 3-Amino-5-bromopyridine-2-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, its derivatives may inhibit the activity of certain kinases or proteases, thereby exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Similar structure but lacks the nitrile group at the 2-position.
3-Amino-2-bromopyridine: Similar structure but the bromine atom is at the 2-position instead of the 5-position.
3-Amino-5-chloropyridine-2-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 3-Amino-5-bromopyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse chemical transformations. The presence of both an amino group and a nitrile group allows for versatile modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKOOTHLXCMQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621780 | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-27-1 | |
Record name | 3-Amino-5-bromo-2-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573675-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-bromopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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